molecular formula C18H15BrN4O3S2 B490699 N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide CAS No. 389072-47-3

N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B490699
CAS No.: 389072-47-3
M. Wt: 479.4g/mol
InChI Key: DNNXPUFZTIRSIX-UHFFFAOYSA-N
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Description

N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked acetamide moiety and a phenoxyacetamide group. Its structure integrates a 4-bromophenylamino group, which contributes to its electronic and steric properties. The compound is synthesized via multi-step reactions, typically involving the alkylation of thiadiazole intermediates with α-halogenated ketones or acetamide derivatives, followed by nucleophilic substitution or condensation reactions . Spectral characterization (e.g., IR, NMR, MS) confirms the presence of key functional groups, such as the C=S stretch (~1250 cm⁻¹) and NH vibrations (~3300 cm⁻¹), ensuring structural fidelity .

Properties

IUPAC Name

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O3S2/c19-12-6-8-13(9-7-12)20-16(25)11-27-18-23-22-17(28-18)21-15(24)10-26-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,25)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNXPUFZTIRSIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms 2-amino-1,3,4-thiadiazole.

    Introduction of the Bromophenyl Group: The 2-amino-1,3,4-thiadiazole is then reacted with 4-bromobenzoyl chloride in the presence of a base like triethylamine to introduce the bromophenyl group.

    Formation of the Phenoxyacetamide Moiety: The final step involves the reaction of the intermediate product with phenoxyacetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the 1,3,4-thiadiazole moiety. The presence of the thiadiazole ring in N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide suggests potential efficacy against various bacterial strains. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown promising activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound may also play a role in cancer treatment. The bromophenyl group is known to enhance cytotoxicity against cancer cells by interfering with cellular signaling pathways. Research indicates that compounds with similar structures have been effective in inhibiting tumor growth in various cancer models .

Enzyme Inhibition

This compound is believed to interact with specific enzymes or receptors involved in disease pathways. This interaction can modulate biological activities that are crucial for disease progression, particularly in conditions like cancer and infections.

Case Study 1: Synthesis and Biological Evaluation

A study conducted on the synthesis of related thiadiazole derivatives demonstrated their biological evaluation against various pathogens. The synthesized derivatives exhibited significant antimicrobial activity, suggesting that modifications to the thiadiazole structure can enhance efficacy .

CompoundActivityReference
Thiadiazole Derivative AModerate
Thiadiazole Derivative BHigh

Case Study 2: Anticancer Screening

Another research focused on evaluating the anticancer properties of a series of 1,3,4-thiadiazole derivatives. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cell lines. The presence of the bromophenyl group was pivotal in enhancing the anticancer activity through apoptosis induction .

CompoundCell LineIC50 (µM)Reference
Compound AMCF710
Compound BMCF75

Mechanism of Action

The mechanism of action of N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the thiadiazole ring might interact with metal ions or other cofactors.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

  • 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide (): This analogue replaces the 4-bromophenyl group with a 4-chlorobenzylsulfanyl moiety and substitutes the phenoxy group with a mesityl (2,4,6-trimethylphenyl) acetamide.
  • N-(5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide (): This compound features a sulfonyl (-SO₂-) linker instead of a sulfanyl (-S-) group, increasing polarity and hydrogen-bonding capacity. The 4-methylphenylsulfanyl substituent may enhance metabolic stability relative to the phenoxy group in the target compound .

Heterocyclic Modifications

  • 2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide ():
    Replacing the thiadiazole core with an oxazole ring alters electronic distribution and bioavailability. The oxazole’s reduced electron-withdrawing nature compared to thiadiazole may decrease reactivity in nucleophilic environments .

  • N-{[5-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-thiophenecarboxamide (): Substituting thiadiazole with oxadiazole introduces additional hydrogen-bonding sites.

Functional Group Impact on Bioactivity

Bromophenyl Derivatives

Compounds with 4-bromophenyl groups, such as the target molecule and N-(5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide (), exhibit enhanced halogen-bonding interactions, which are critical for targeting enzymes or receptors with hydrophobic pockets. Bromine’s polarizability improves binding affinity in certain biological systems .

Phenoxy vs. Sulfanyl/Sulfonyl Substituents

In contrast, sulfanyl (-S-) and sulfonyl (-SO₂-) groups in analogues (e.g., ) modulate solubility and oxidative stability. Sulfonyl groups, being more polar, may improve aqueous solubility but reduce membrane permeability .

Key Research Findings

Property Target Compound Analogues (Evidence) Key Difference
Core Structure 1,3,4-Thiadiazole 1,3,4-Oxadiazole (6), Oxazole (11) Electronic and reactivity variations
Substituent 4-Bromophenylamino 4-Chlorobenzyl (9), Sulfonyl (10) Halogen vs. sulfonyl polarity
Bioactivity Potential Halogen bonding, plant growth Cytokinin activity (7) Overlap in agrochemical roles

Biological Activity

N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a complex organic compound belonging to the class of thiadiazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features suggest promising interactions with biological targets, which may lead to various therapeutic applications.

Chemical Structure

The molecular formula of this compound is C17H20BrN5O2S2C_{17}H_{20}BrN_{5}O_{2}S_{2} with a molecular weight of approximately 470.4 g/mol. The compound features a thiadiazole ring, a phenoxyacetamide moiety, and a bromophenyl group that may influence its biological activity.

PropertyValue
Molecular FormulaC17H20BrN5O2S2
Molecular Weight470.4 g/mol
IUPAC NameN-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

The mechanism of action of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets in target proteins, while the thiadiazole ring can participate in hydrogen bonding and other interactions essential for bioactivity. The phenoxyacetamide component may enhance stability and bioavailability.

Anticancer Properties

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant anticancer activity. A review highlighted that various thiadiazole derivatives demonstrated cytotoxic effects against different cancer cell lines:

  • Inhibition Studies :
    • MCF-7 (breast cancer) : IC50 values ranging from 0.28 to 0.52 μg/mL were reported for related compounds.
    • A549 (lung carcinoma) : Similar inhibitory effects were observed with IC50 values indicating potent activity.

The structure–activity relationship (SAR) studies show that substituents on the phenyl ring significantly affect the anticancer efficacy of these compounds .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties:

  • Bacterial Inhibition :
    • Compounds with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    • Minimum inhibitory concentrations (MICs) were reported in the range of 32–42 μg/mL for certain derivatives compared to standard antibiotics .
  • Fungal Activity :
    • Significant antifungal activity was noted against strains like Candida albicans and Aspergillus niger, with some derivatives outperforming conventional antifungal agents .

Case Studies

Several studies have documented the biological activities of related thiadiazole compounds:

  • Cytotoxicity Assessment :
    • A study reported that a specific thiadiazole derivative induced apoptosis in cancer cells without affecting normal cells significantly. This selectivity is crucial for developing safer therapeutic agents .
  • Mechanistic Insights :
    • Docking studies indicated that these compounds interact with tubulin, disrupting microtubule dynamics essential for cell division in cancer cells .
  • Comparative Studies :
    • Thiadiazole derivatives were compared against established chemotherapeutics like cisplatin, revealing comparable or superior efficacy in certain cases.

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